(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile
Description
(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile is an organic compound that features both a dimethylamino group and a fluorophenyl group
Properties
CAS No. |
390-98-7 |
|---|---|
Molecular Formula |
C17H15FN2 |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
(Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H15FN2/c1-20(2)15-9-7-13(8-10-15)11-14(12-19)16-5-3-4-6-17(16)18/h3-11H,1-2H3/b14-11+ |
InChI Key |
NEUQMXUGYVPJNJ-SDNWHVSQSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-fluorobenzyl cyanide under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Oxidation Reactions
The α,β-unsaturated nitrile undergoes selective oxidation at the double bond or nitrile group:
| Reagent | Conditions | Product(s) | Outcome | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 0°C | 2-(2-fluorophenyl)succinonitrile | Double bond cleavage | |
| Ozone | CH₂Cl₂, −78°C | 4-(dimethylamino)benzaldehyde derivative | Ozonolysis followed by workup |
Mechanistic Insight :
-
Acidic KMnO₄ oxidizes the double bond to a diketone intermediate, which further reacts to form nitrile derivatives.
-
Ozonolysis selectively cleaves the double bond, yielding aldehydes.
Reduction Reactions
Reduction targets the nitrile group or double bond:
| Reagent | Conditions | Product(s) | Selectivity | Source |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous ether | 3-(dimethylamino)phenylpropylamine | Nitrile → amine | |
| H₂/Pd-C | Ethanol, RT | 2-(2-fluorophenyl)propanenitrile | Double bond reduction |
Key Observations :
-
LiAlH₄ reduces the nitrile to a primary amine while preserving the aromatic fluorine.
-
Catalytic hydrogenation saturates the double bond without altering the nitrile group.
Nucleophilic Substitution
The electron-deficient β-carbon participates in Michael additions:
| Nucleophile | Catalyst | Product(s) | Application | Source |
|---|---|---|---|---|
| Ethanolamine | K₂CO₃ | β-amino acrylonitrile derivative | Fluorescent probes | |
| Thiophenol | DABCO | β-arylthio acrylonitrile | Materials chemistry |
Mechanism :
-
The reaction proceeds via a conjugate addition mechanism, where the nucleophile attacks the β-carbon, stabilized by the nitrile group.
Cyclization Reactions
Under basic conditions, the compound undergoes intramolecular cyclization:
| Conditions | Product(s) | Driving Force | Source |
|---|---|---|---|
| KOH, DMSO, 120°C | Quinoline-3-carbonitrile derivative | Aromatic stabilization |
Photochemical Reactivity
The compound exhibits solvent-dependent fluorescence due to its donor-acceptor structure:
| Solvent | λ<sub>abs</sub> (nm) | λ<sub>em</sub> (nm) | Quantum Yield | Source |
|---|---|---|---|---|
| Dichloromethane | 404 | 512 | 0.42 | |
| Solid state | – | 534–582 | – |
Implications :
Biological Activity & Reactivity
While not a direct chemical reaction, the compound inhibits cancer cell growth (GI<sub>50</sub> = 17 µM in breast cancer models) via aryl hydrocarbon receptor (AhR) modulation . Structural analogs with nitro or amino substitutions show enhanced bioactivity (e.g., GI<sub>50</sub> = 0.13 µM for nitrophenyl derivatives) .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that (2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound showed an IC50 value of 0.01 µM against prostate carcinoma cells, indicating potent antitumor activity .
| Cell Line | IC50 (µM) |
|---|---|
| DU145 (Prostate) | 0.01 |
| K562 (Leukemia) | 0.02 |
| A549 (Lung Cancer) | 0.05 |
2. Mechanism of Action
The mechanism of action involves the inhibition of specific enzymes involved in tumor growth and proliferation. The compound's ability to interact with cellular targets has been explored using molecular docking studies, revealing potential binding sites that may lead to apoptosis in cancer cells .
Material Science
1. Fluorescent Properties
(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile has been studied for its fluorescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs). Its photophysical characteristics allow for efficient light emission, which can be harnessed in display technologies.
2. Synthesis of Novel Materials
The compound can serve as a precursor for synthesizing novel materials with tailored properties. For example, it has been utilized in the development of polymeric systems that exhibit enhanced thermal stability and mechanical strength .
Analytical Chemistry
1. Sensor Development
Due to its fluorescence, (2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile is being explored as a potential sensor for detecting metal ions and other analytes in solution. Its sensitivity and selectivity make it a candidate for environmental monitoring applications .
Case Studies
Case Study 1: Antitumor Efficacy
A comprehensive study conducted on the antitumor efficacy of (2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile involved testing various concentrations against different cancer cell lines. The results indicated a dose-dependent response with significant inhibition observed at lower concentrations, supporting its potential as a therapeutic agent .
Case Study 2: Material Application in OLEDs
Research on the application of this compound in OLEDs highlighted its ability to function as an effective light-emitting layer. The synthesized devices exhibited high brightness and efficiency, underscoring the importance of this compound in advancing display technologies .
Mechanism of Action
The mechanism by which (2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-[4-(dimethylamino)phenyl]-2-phenylprop-2-enenitrile: Lacks the fluorine atom, which may affect its reactivity and applications.
(2Z)-3-[4-(methylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile: Has a methylamino group instead of a dimethylamino group, which could influence its chemical properties.
Uniqueness
The presence of both the dimethylamino group and the fluorophenyl group in (2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.
Biological Activity
(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile, also known by its chemical structure and CAS number 449-00-3, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H15FN2
- Molecular Weight : 270.31 g/mol
- CAS Number : 449-00-3
The compound exhibits various pharmacological activities, primarily through interactions with neurotransmitter systems. Notably, it has been studied for its effects on serotonin receptors and has shown potential as a multimodal agent in treating mood disorders.
Antidepressant Effects
Research indicates that (2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile may influence serotonin receptors, particularly:
- 5-HT(1A) : Acts as an agonist, promoting serotonergic activity.
- 5-HT(3A) : Functions as an antagonist, which may help alleviate anxiety symptoms.
In a study involving animal models, the compound demonstrated significant increases in extracellular serotonin levels after administration, suggesting a robust antidepressant effect .
Inhibition Studies
The compound has been evaluated for its inhibitory effects on various biological pathways:
- Xanthine Oxidase Inhibition : A study showed that derivatives of similar compounds inhibited xanthine oxidase activity effectively. This suggests potential applications in treating conditions related to oxidative stress .
Cytotoxicity and Antifungal Activity
Preliminary studies have indicated that certain derivatives of (2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile possess antifungal properties by disrupting cellular antioxidation systems in pathogenic fungi .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between 4-(dimethylamino)benzaldehyde and 2-fluorophenylacetonitrile under basic conditions (e.g., piperidine or ammonium acetate as catalysts). Solvent selection (e.g., ethanol or toluene) and temperature control (reflux at 80–100°C) are critical for minimizing side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (e.g., from dichloromethane/hexane) enhances purity. Characterization should include / NMR, FTIR (to confirm nitrile and C=C stretches), and HPLC for purity assessment .
Q. How should researchers characterize the crystallinity and molecular packing of this compound using X-ray diffraction?
- Methodological Answer : Grow single crystals via slow evaporation in a solvent system (e.g., chloroform/methanol). Collect X-ray diffraction data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Process data with SHELX (SHELXL for refinement) or OLEX2 for structure solution. Key parameters to analyze include space group (e.g., orthorhombic ), unit cell dimensions, and torsion angles to confirm the (Z)-configuration. Use PLATON or Mercury to visualize π-π stacking or hydrogen-bonding interactions influencing packing .
Advanced Research Questions
Q. How can contradictory fluorescence data from solution vs. solid-state studies be reconciled for this compound?
- Methodological Answer : The compound may exhibit aggregation-induced emission (AIE) , where fluorescence is quenched in solution (due to free molecular motion) but enhanced in the solid state due to restricted intramolecular rotation (RIR). To validate:
- Compare emission spectra in dilute solution (e.g., THF, 10 M) vs. solid-state (powder or crystal).
- Perform time-resolved fluorescence to assess excited-state dynamics.
- Analyze crystal packing (via X-ray) to identify intermolecular interactions (e.g., C-H···π, halogen bonding) that stabilize the emissive state .
Q. What computational methods are suitable for modeling the electronic structure and photophysical properties of this compound?
- Methodological Answer : Use density functional theory (DFT) with Gaussian 09/16:
- Optimize geometry at the B3LYP/6-31G(d,p) level.
- Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict charge-transfer transitions.
- Include solvent effects (PCM model for THF, methanol) to simulate solution-phase behavior.
- Compare computed UV-Vis absorption/emission wavelengths with experimental data to validate the model .
Q. How do subtle structural variations (e.g., substituent positions) impact supramolecular interactions and optical properties?
- Methodological Answer : Synthesize analogs (e.g., replacing 2-fluorophenyl with 4-fluorophenyl) and compare:
- Hirshfeld surface analysis to quantify intermolecular contacts (e.g., F···H, C···C interactions).
- X-ray crystallography to map π-π stacking distances and dihedral angles.
- Photoluminescence quantum yield (PLQY) measurements to correlate packing motifs (e.g., herringbone vs. slipped-stack) with emission efficiency.
- Example: In (2Z)-2-(4-bromophenyl) analogs, smaller crystal size (<100 nm) showed blue-shifted emission due to quantum confinement effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
